N~1~-[5-(ALLYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETAMIDE
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Overview
Description
N~1~-[5-(ALLYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETAMIDE is a complex organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
The synthesis of N1-[5-(ALLYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETAMIDE typically involves multiple steps. One common synthetic route starts with the preparation of the 1,3,4-thiadiazole core, which is achieved by the reaction of hydrazonoyl halides with potassium thiocyanate . The allylsulfanyl group is introduced through a nucleophilic substitution reaction, while the benzothiazolylsulfanyl group is incorporated via a similar substitution reaction . The final step involves the coupling of these intermediates under specific reaction conditions, such as the presence of a base and a suitable solvent .
Chemical Reactions Analysis
N~1~-[5-(ALLYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETAMIDE undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of N1-[5-(ALLYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETAMIDE involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity . Additionally, the compound can interfere with cellular pathways by modulating the activity of specific proteins and signaling molecules .
Comparison with Similar Compounds
N~1~-[5-(ALLYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-(1,3-BENZOTHIAZOL-2-YLSULFANYL)ACETAMIDE is unique compared to other thiadiazole derivatives due to its specific substitution pattern and the presence of both allylsulfanyl and benzothiazolylsulfanyl groups . Similar compounds include:
- N-(5-Sulfanyl-1,3,4-thiadiazol-2-yl)acetamide
- N-(4-nitrophenyl)acetohydrazonoyl bromide
- 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one
These compounds share the thiadiazole core but differ in their substituents, leading to variations in their chemical properties and biological activities.
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4OS4/c1-2-7-20-14-18-17-12(23-14)16-11(19)8-21-13-15-9-5-3-4-6-10(9)22-13/h2-6H,1,7-8H2,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSTOYKQTVKOIDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NN=C(S1)NC(=O)CSC2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4OS4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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